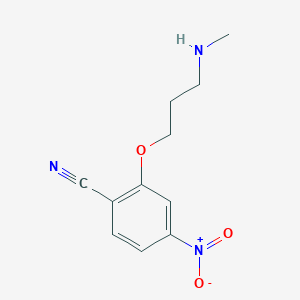
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile is an organic compound that features a benzene ring substituted with a nitrile group, a nitro group, and a propoxy group bearing a methylamino substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile typically involves multiple steps:
Alkylation: The nitrated benzonitrile can then be subjected to alkylation with 3-chloropropanol in the presence of a base like potassium carbonate to introduce the propoxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to handle the hazardous reagents and conditions safely.
化学反应分析
Types of Reactions
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Oxidation: The methylamino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products
Reduction: 2-(3-(Methylamino)propoxy)-4-aminobenzonitrile.
Substitution: Various amides or esters depending on the nucleophile.
Oxidation: 2-(3-(Nitroso)propoxy)-4-nitrobenzonitrile.
科学研究应用
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its functional groups.
作用机制
The mechanism of action of 2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile depends on its application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The nitro and nitrile groups can participate in hydrogen bonding and electrostatic interactions, while the methylamino group can form covalent bonds with nucleophilic sites on proteins.
相似化合物的比较
Similar Compounds
2-(3-(Amino)propoxy)-4-nitrobenzonitrile: Lacks the methyl group on the amino substituent.
2-(3-(Methylamino)propoxy)-4-aminobenzonitrile: Has an amino group instead of a nitro group.
2-(3-(Methylamino)propoxy)-4-nitrobenzaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
2-(3-(Methylamino)propoxy)-4-nitrobenzonitrile is unique due to the combination of its functional groups, which provide a balance of electronic and steric properties. This makes it versatile for various chemical reactions and applications in different fields.
属性
分子式 |
C11H13N3O3 |
|---|---|
分子量 |
235.24 g/mol |
IUPAC 名称 |
2-[3-(methylamino)propoxy]-4-nitrobenzonitrile |
InChI |
InChI=1S/C11H13N3O3/c1-13-5-2-6-17-11-7-10(14(15)16)4-3-9(11)8-12/h3-4,7,13H,2,5-6H2,1H3 |
InChI 键 |
DANWYCOLCCEQLQ-UHFFFAOYSA-N |
规范 SMILES |
CNCCCOC1=C(C=CC(=C1)[N+](=O)[O-])C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


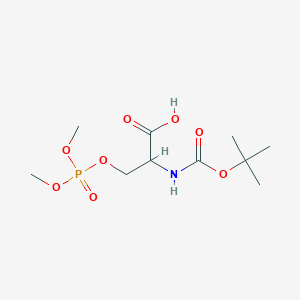
![2-[2-Amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetamide](/img/structure/B13866986.png)

![3-(Acetoxymethyl) bis-(oxo-5-thia-1-azabicyclo) [2,1-b]pyrrolo Cefalonium](/img/structure/B13867000.png)
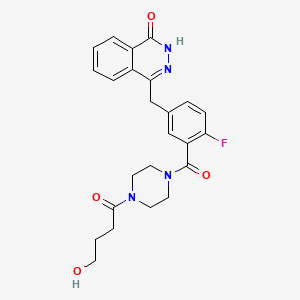
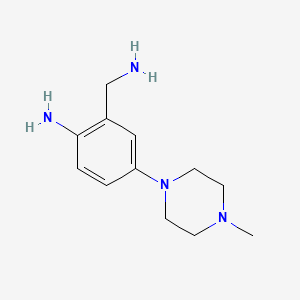


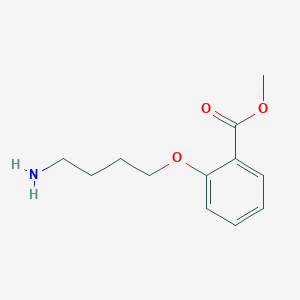
![3-Chloro-5-[3-(chloromethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13867034.png)
![8-Pyridin-4-yl-2-azaspiro[4.5]decan-8-ol](/img/structure/B13867035.png)
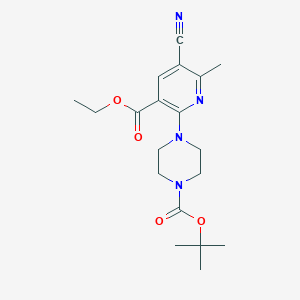

![2-[4-(2-Amino-5-bromopyridin-3-yl)sulfonylpiperazin-1-yl]ethanol](/img/structure/B13867053.png)
